Non-Planar Conformation Enforced by Intramolecular Interactions
Single-crystal X-ray diffraction reveals that dimethyl 2,2'-bipyridine-3,3'-dicarboxylate adopts a trans conformation with the pyridine rings twisted by 53° relative to each other, driven by intramolecular interactions between the ester alkoxy oxygen atoms and the C2 positions of the opposite rings [1]. In contrast, unsubstituted 2,2'-bipyridine crystallises in a nearly coplanar trans conformation with a dihedral angle close to 0° [2]. This structural difference alters the bite angle and metal chelation geometry.
| Evidence Dimension | Inter-ring dihedral angle (solid-state) |
|---|---|
| Target Compound Data | 53° (trans) |
| Comparator Or Baseline | 2,2'-Bipyridine (parent): ~0° (trans planar) |
| Quantified Difference | Δ ~53° |
| Conditions | Single-crystal X-ray diffraction at low temperature for diester; literature data for parent bpy |
Why This Matters
A pre-organized non-coplanar geometry can favor selective metal-ion chelation and influence the stability of resulting complexes, making the diester ligand valuable for designing catalysts with specific coordination spheres.
- [1] Rice, C. R.; Robinson, K. J.; Wallis, J. D. Intramolecular interactions in dimethyl 2,2'-bipyridine-3,3'-dicarboxylate. Acta Crystallogr., Sect. C: Cryst. Struct. Commun. 1993, 49, 1980–1982. View Source
- [2] Baxter, I.; Connor, J. A.; Povey, D. C.; Wallis, J. D. Structure of 2,2'-bipyridine. Acta Crystallogr., Sect. C: Cryst. Struct. Commun. 1991, 47, 1237–1239. View Source
